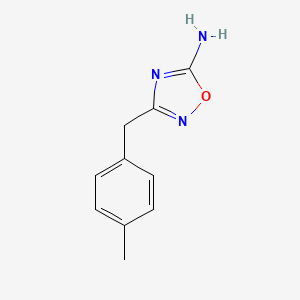

3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Core in Chemical Design and Synthesis

The 1,2,4-oxadiazole ring is a versatile scaffold in drug discovery and materials science. scielo.br It is often employed as a bioisostere for ester and amide groups, which can enhance the metabolic stability and pharmacokinetic profile of a molecule. scielo.br The stability of the oxadiazole ring and its ability to participate in hydrogen bonding interactions make it a valuable component in the design of biologically active compounds. researchgate.net Derivatives of 1,2,4-oxadiazole have been investigated for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. scielo.brnih.gov

Historical Context of 1,2,4-Oxadiazole Synthesis Methodologies

The synthesis of the 1,2,4-oxadiazole ring system was first reported in the late 19th century. Historically, the most common methods for the construction of this heterocycle involve the cyclization of O-acylamidoximes. Another classical and widely used approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile.

Over the years, numerous synthetic strategies have been developed to improve yields, reduce reaction times, and increase the diversity of accessible structures. Modern techniques often employ microwave irradiation, solid-phase synthesis, and the use of various coupling reagents and catalysts to facilitate the efficient construction of the 1,2,4-oxadiazole core. nih.gov The primary methods remain centered around the reaction of amidoximes with acylating agents or the cycloaddition of nitrile oxides.

The table below summarizes key historical and modern approaches to the synthesis of the 1,2,4-oxadiazole ring.

| Synthesis Method | Precursors | General Description |

| Acylation of Amidoximes | Amidoximes and Acylating Agents (e.g., acyl chlorides, anhydrides, carboxylic acids) | This is the most prevalent method, involving the acylation of an amidoxime (B1450833) to form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Nitriles | This [3+2] cycloaddition reaction involves the in situ generation of a nitrile oxide which then reacts with a nitrile to form the 1,2,4-oxadiazole ring. |

| Reaction with Cyanogen (B1215507) Halides | Amidoximes and Cyanogen Halides (e.g., Cyanogen Bromide) | This method is particularly useful for the synthesis of 5-amino-1,2,4-oxadiazoles. The amidoxime reacts with the cyanogen halide, leading to cyclization. |

| Oxidative Cyclization | Amidines and Aldehydes | Involves the reaction of an amidine with an aldehyde in the presence of an oxidizing agent to form the 1,2,4-oxadiazole ring. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H2,11,12,13) |

InChI Key |

VMKOBAPHEXRYEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NOC(=N2)N |

Origin of Product |

United States |

Research Findings

As of the latest available data, there are no specific, peer-reviewed research articles that focus solely on the detailed experimental investigation, biological activity, or material applications of 3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine. Research in this area has concentrated on the broader class of 3,5-disubstituted 1,2,4-oxadiazoles.

The interest in compounds with a 5-amino-1,2,4-oxadiazole (B13162853) core stems from their potential to act as versatile intermediates in further chemical synthesis and as potential pharmacophores. The amino group can be readily acylated, alkylated, or otherwise modified to generate a library of derivatives for screening in drug discovery programs. The 4-methylbenzyl group at the 3-position provides a lipophilic character to the molecule which can be crucial for its interaction with biological targets.

Computational and Theoretical Investigations of 3 4 Methylbenzyl 1,2,4 Oxadiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules from first principles. These methods provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized molecular geometry) and to analyze its electronic properties. This would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive.

Without specific studies, a data table for the HOMO, LUMO, and energy gap values for this compound cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly identifying sites for electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For the title compound, these would likely be centered around the nitrogen and oxygen atoms of the oxadiazole ring and the amine group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

A specific MEP map for this compound is not available in the literature.

Theoretical Predictions of Reactivity Descriptors (e.g., Polarizability, Hyperpolarizability)

Polarizability (α): Describes the deformation of the electron cloud of a molecule in the presence of an external electric field. It is a measure of the molecule's "softness."

Hyperpolarizability (β): A measure of the nonlinear optical (NLO) properties of a molecule. Compounds with high hyperpolarizability are of interest in materials science for applications in optoelectronics.

A data table of these predicted values for the title compound cannot be compiled due to the absence of relevant research.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectral Properties (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the excited-state properties of molecules. It is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelengths (λmax) and oscillator strengths, help in understanding the electronic transitions, often corresponding to π→π* or n→π* transitions within the molecule. No published TD-DFT studies for this compound were found.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals.

Molecular Modeling Approaches for Conformational Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the molecular modeling and conformational analysis of this compound. While computational methods are widely applied to understand the three-dimensional structures and flexibility of small molecules, no dedicated research focusing on the conformational preferences of this particular compound has been published.

Standard computational methods that could be employed for a conformational analysis of this compound include:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally efficient for exploring a wide range of possible conformations.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the energies of the most stable conformations identified by MM methods.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments, such as in a solvent.

Without specific research on this compound, any detailed discussion of its conformational landscape would be speculative.

In Silico Studies of Molecular Interactions

Similar to conformational analysis, there is a lack of specific in silico studies in the available literature detailing the molecular interactions of this compound. Such studies are vital for understanding how a molecule might interact with biological systems at a molecular level.

Molecular Docking for Ligand-Receptor Binding Hypothesis

No specific molecular docking studies for this compound have been reported in the reviewed scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding of a small molecule ligand to the active site of a protein receptor.

A hypothetical molecular docking study of this compound would involve selecting a specific protein target and using a docking algorithm to predict the binding mode and affinity. The results of such a study would typically be presented in a data table summarizing key interactions and binding scores.

Table 1: Hypothetical Molecular Docking Data (Example)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Not Available | Not Available | Not Available | Not Available |

Since no such studies have been published for this compound, it is not possible to provide factual data on its binding hypotheses with any specific biological receptors. The potential interactions would be dictated by the compound's structural features, such as the hydrogen bond donor and acceptor capabilities of the 5-amino group and the oxadiazole ring nitrogens, as well as potential hydrophobic interactions from the 4-methylbenzyl group. However, without experimental or computational validation, these remain theoretical possibilities.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for 1,2,4 Oxadiazol 5 Amine Derivatives

Elucidation of Structural Features Influencing Molecular Behavior

The molecular behavior of 1,2,4-oxadiazole (B8745197) derivatives is governed by several key structural features. The 1,2,4-oxadiazole ring itself is an electron-poor azole, containing a furan-type oxygen atom and two pyridine-type nitrogen atoms. rjptonline.org This heterocyclic system is considered a bioisostere for esters and amides, meaning it can replace these groups in a molecule without significantly altering its biological activity, while potentially improving pharmacokinetic properties like metabolic stability. rjptonline.orgmdpi.com The ring's low level of aromaticity and the easily cleavable O-N bond make it susceptible to thermal or photochemical rearrangements. chim.it

Impact of Substituents on the 1,2,4-Oxadiazole Core (e.g., 4-Methylbenzyl Group at Position 3)

Substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring significantly modulate the molecule's properties. The ring exerts an electron-withdrawing effect, which is more pronounced through the C5 position than the C3 position. rjptonline.orgnih.gov Therefore, the nature of the substituent at each position can fine-tune the electronic character and, consequently, the biological activity of the compound.

In the case of 3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine, the 4-methylbenzyl group is located at the C3 position. This group is relatively large and hydrophobic. SAR studies on other 1,2,4-oxadiazole series have shown that hydrophobic substituents are often well-tolerated and can be beneficial for activity. nih.govacs.org The benzyl (B1604629) portion provides an aromatic system that can engage in hydrophobic interactions with biological targets, a feature often explored in drug design. nih.gov The methyl group on the phenyl ring is an electron-donating group, which can subtly influence the electronic properties of the attached benzyl ring. The flexibility of the benzyl group, due to the methylene (B1212753) linker, allows it to adopt various conformations to fit into a binding pocket.

Role of the 5-Amino Group in Molecular Interactions and Reactivity

The 5-amino group is a critical functional group that can significantly influence the molecule's interactions and reactivity. As a hydrogen bond donor, the primary amine can form crucial hydrogen bonds with amino acid residues in the active site of a protein or enzyme. mdpi.combeilstein-journals.org This ability to act as a hydrogen bond donor and/or acceptor is often a key factor in the ligand-receptor binding that underlies biological activity. beilstein-journals.org

Studies have been conducted on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives, a class of compounds closely related to the subject of this article. researchgate.net The presence of the amino group at the C5 position is integral to their observed anti-proliferative activities. researchgate.net Furthermore, the synthesis of various 5-amino-substituted 1,2,4-oxadiazoles has been reported, with some compounds showing significant anti-inflammatory activity. nih.gov However, the introduction of an amino group does not universally guarantee enhanced activity; in one study aimed at developing glycogen (B147801) phosphorylase inhibitors, the addition of a 5-amino group did not lead to the expected increase in inhibition, demonstrating that its effectiveness is context-dependent. beilstein-journals.org

Computational Descriptors in Predictive Modeling of Oxadiazole Derivatives

Predictive QSAR modeling for oxadiazole derivatives relies on the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They can be broadly categorized into types such as quantum-chemical, constitutional, geometrical, and topological. researchgate.net The goal of QSAR is to find a statistically significant correlation between these descriptors and the biological activity of a set of compounds. researchgate.net

For 1,2,4-oxadiazol-5-amine derivatives, QSAR models have indicated that descriptors related to quantum chemistry, molecular constitution, and hydrophobicity play important roles in describing their anti-proliferative activity. researchgate.net The development of robust QSAR models often involves machine learning approaches to select the most relevant descriptors from a large pool of calculated values. mdpi.com

The integration of different types of descriptors often leads to more robust and predictive QSAR models. researchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations (like Density Functional Theory, DFT) and describe the electronic properties of a molecule. researchgate.netnih.gov Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. researchgate.net These descriptors are fundamental for modeling chemical reactivity. researchgate.net Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived to quantify a molecule's stability and reactivity potential. researchgate.net

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula and connectivity, without considering the 3D geometry. They include properties like molecular weight, number of atoms, number of rings, and counts of specific functional groups (e.g., hydrogen bond donors and acceptors). researchgate.netchemrxiv.org

A QSAR model for anti-proliferative 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines demonstrated the importance of both quantum chemical and constitutional descriptors in explaining the variance in biological activity. researchgate.net

Hydrophobicity is a critical physicochemical property that significantly influences a drug's pharmacokinetic and pharmacodynamic profiles. It is often quantified by the logarithm of the octanol-water partition coefficient (logP). mdpi.com In QSAR studies of 1,2,4-oxadiazole derivatives, hydrophobicity has been shown to be a key determinant of activity. researchgate.net

SAR studies have confirmed the importance of hydrophobic interactions. For example, in one series of oxadiazole antibacterials, hydrophobic substituents were generally well-tolerated. nih.gov Similarly, molecular docking studies have suggested that strong hydrophobic interactions between the aromatic rings of 1,2,4-oxadiazole derivatives and amino acid residues of a receptor are crucial for binding. nih.gov The design of novel inhibitors often involves placing different aromatic derivatives in allosteric hydrophobic regions to investigate and optimize these interactions. tandfonline.com

Advanced Spectroscopic and Spectrometric Characterization of 3 4 Methylbenzyl 1,2,4 Oxadiazol 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon atom in the molecule, confirming its proposed structure.

In the ¹H NMR spectrum, the protons of the 4-methylbenzyl moiety are readily identifiable. The methyl group (CH₃) protons typically appear as a sharp singlet in the upfield region, around δ 2.3 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the oxadiazole ring are expected to produce another singlet, typically shifted further downfield to approximately δ 4.0 ppm due to the influence of the heterocyclic ring. The aromatic protons on the p-substituted benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (δ 7.0-7.5 ppm). The broad singlet corresponding to the amine (NH₂) protons can be observed further downfield and its chemical shift can be concentration-dependent. umich.edu

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group shows a signal in the aliphatic region, typically around δ 21 ppm. The benzylic methylene carbon signal is expected around δ 30-35 ppm. The aromatic carbons of the p-tolyl group will appear between δ 125 and 140 ppm, with the quaternary carbon attached to the methyl group showing a distinct shift. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are the most deshielded, with signals appearing significantly downfield, often in the range of δ 165-175 ppm, confirming the heterocyclic core. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (tolyl) | ~2.3 (s, 3H) | ~21.0 |

| -CH₂- (benzyl) | ~4.0 (s, 2H) | ~32.0 |

| Aromatic C-H | ~7.2 (d, 2H) | ~129.0 |

| Aromatic C-H | ~7.1 (d, 2H) | ~129.5 |

| Aromatic C-CH₃ | - | ~138.0 |

| Aromatic C-CH₂ | - | ~135.0 |

| -NH₂ | ~6.0 (br s, 2H) | - |

| C3 (Oxadiazole) | - | ~168.0 |

| C5 (Oxadiazole) | - | ~172.0 |

Note: Predicted values are based on data from analogous structures. Actual shifts may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting their unique vibrational frequencies.

The primary amine (NH₂) group is a key feature, giving rise to characteristic stretching vibrations. Typically, a pair of bands is observed in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. mdpi.com A broad absorption in this region is indicative of hydrogen bonding. N-H bending vibrations can also be seen around 1650-1580 cm⁻¹. researchgate.net

The aromatic 4-methylbenzyl group displays several characteristic bands. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The aliphatic C-H stretching of the methyl and methylene groups are observed just below 3000 cm⁻¹ (in the 2950-2850 cm⁻¹ range). Aromatic C=C stretching vibrations result in sharp peaks in the 1600-1450 cm⁻¹ region. vscht.cz

The 1,2,4-oxadiazole ring itself has distinct vibrational modes. The C=N stretching vibration is typically found in the 1650-1550 cm⁻¹ range, which may overlap with other peaks like the N-H bend. mdpi.com The C-O-C stretching within the heterocyclic ring usually produces a strong band in the 1250-1050 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2950 - 2850 |

| Oxadiazole Ring | C=N Stretch | 1650 - 1550 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound, providing further confirmation of its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of 1,2,4-oxadiazoles under electron impact is well-documented and often involves the cleavage of the heterocyclic ring. nih.govresearchgate.net A characteristic fragmentation pathway involves the retro-cycloaddition (RCA) type cleavage of the N2-C3 and O1-C5 bonds. researchgate.net

For this compound, this would lead to the formation of key fragment ions. A prominent fragmentation would be the cleavage of the benzyl (B1604629) C-C bond between the methylene group and the oxadiazole ring, leading to the formation of a stable tropylium (B1234903) ion at m/z 91 (C₇H₇⁺) from the 4-methylbenzyl moiety, which is a common feature for benzyl-containing compounds. libretexts.org Another likely fragmentation is the loss of the entire 4-methylbenzyl group, leading to an ion corresponding to the 1,2,4-oxadiazol-5-amine ring.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 189 | [M - H]⁺ | Loss of a hydrogen atom |

| 105 | [C₈H₉]⁺ | 4-methylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl) |

HRMS analysis would provide the exact mass of the molecular ion, which can be compared to the calculated mass for the formula C₁₀H₁₁N₃O, thereby confirming the elemental composition with high confidence. rsc.org

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available, analysis of related heterocyclic structures provides insight into the expected solid-state features. nih.govmdpi.com

A crucial aspect of the solid-state structure is the network of intermolecular interactions, particularly hydrogen bonding. The primary amine group is a potent hydrogen bond donor, and the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by N-H···N or N-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.gov These interactions significantly influence the material's physical properties, such as melting point and solubility.

Table 4: Representative Crystallographic Data from an Analogous Oxadiazole Compound

| Parameter | Example Value (from C₆H₄N₈O₃) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1681 |

| b (Å) | 10.8147 |

| c (Å) | 12.3448 |

| β (°) | 103.155 |

| Volume (ų) | 931.9 |

| Z (molecules/unit cell) | 4 |

Note: Data is for 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine and serves as an example of typical crystallographic parameters.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis in Structural Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is used to determine key thermal properties like the melting point and decomposition temperature, which are characteristic of a pure crystalline compound. researchgate.net

A typical DSC thermogram for a stable crystalline solid will show a sharp endothermic peak corresponding to the melting transition (Tₘ). The temperature at the peak's onset provides the melting point, a crucial indicator of purity. The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus).

At higher temperatures, the compound may undergo thermal decomposition. This is typically observed as a sharp, exothermic event in the DSC curve, indicating the release of energy as the molecule breaks down. The onset temperature of this exotherm (Tdec) is a measure of the compound's thermal stability. nih.govbit.edu.cn The thermal and chemical resistance of the oxadiazole ring generally contributes to good metabolic and thermal stability in such compounds. mdpi.com The information obtained from DSC is vital for understanding the material's stability and for defining handling and storage conditions.

Table 5: Illustrative Thermal Analysis Data for Oxadiazole Derivatives

| Compound Type | Transition | Temperature Range (°C) |

|---|---|---|

| 1,2,4-Oxadiazole Derivative | Melting (Endotherm) | 100 - 200 |

| Energetic Oxadiazole Salt | Decomposition (Exotherm) | 200 - 300 |

Note: These are general temperature ranges for related compounds and serve for illustrative purposes.

Role of 1,2,4 Oxadiazole 5 Amine Scaffolds in Chemical Biology and Material Science Research

Bioisosteric Replacement Strategies Utilizing the 1,2,4-Oxadiazole (B8745197) Core

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The 1,2,4-oxadiazole nucleus is frequently employed as a bioisostere for amide and ester functionalities. nih.govresearchgate.net This substitution is particularly advantageous because the 1,2,4-oxadiazole ring is resistant to hydrolysis by esterases, which can enhance the metabolic stability and improve the pharmacokinetic profile of a drug candidate. researchgate.netmdpi.com

A common bioisosteric strategy involves the replacement of a 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373). nih.govrsc.org This modification can lead to compounds with higher polarity, reduced metabolic degradation by human liver microsomes, and decreased interaction with hERG channels. nih.govrsc.org However, the impact of this isomeric replacement on biological activity can be context-dependent. In a study focused on developing high-affinity CB2 ligands, replacing the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole resulted in a significant decrease in binding affinity. nih.govrsc.org The differing properties between these isomers are often attributed to variations in their hydrogen bond acceptor and donor strengths. rsc.org

Conversely, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for other groups can be highly effective. For instance, in the development of neuroprotective monoamine oxidase B (MAO B) inhibitors, the incorporation of a 1,2,4-oxadiazole ring led to the most potent and selective compound in the series. nih.gov

| Compound Series | Core Scaffold | Target | Key Findings | Reference |

| Cannabinoid Ligands | 1,2,4-Oxadiazole | CB2 Receptor | Replacement with 1,3,4-oxadiazole led to a 10- to 50-fold reduction in CB2 affinity. | nih.gov |

| MAO B Inhibitors | 1H-Indazole | MAO B | Bioisosteric introduction of a 1,2,4-oxadiazole ring yielded the most potent and selective inhibitor. | nih.gov |

| General | 1,2,4-Oxadiazole | Amide/Ester Groups | Acts as a stable bioisostere, improving metabolic stability against hydrolysis. | nih.govresearchgate.net |

Scaffold Derivatization for Exploring Structure-Function Relationships

The 1,2,4-oxadiazole scaffold serves as a versatile framework in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov Systematic derivatization of the 1,2,4-oxadiazole ring, typically at the C3 and C5 positions, is a key strategy for exploring structure-activity relationships (SAR) and optimizing therapeutic potential. chim.it

The synthesis of compound libraries based on the 1,2,4-oxadiazole scaffold allows for a comprehensive exploration of chemical space to identify lead compounds. For instance, a library of 1,2,4-oxadiazole derivatives functionalized with a quinoline (B57606) moiety was synthesized and screened, leading to the identification of potent anticancer agents. chim.it

| Scaffold/Derivative Class | Therapeutic Area | Key SAR Findings | Reference |

| 1,2,4-Oxadiazole-arylsulfonamides | Anticancer | Substitutions on the scaffold led to highly active and selective carbonic anhydrase inhibitors. | nih.gov |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole hybrids | Anticancer | Introduction of EWG on the 5-aryl-1,2,4-oxadiazole ring increased antitumor activity. | nih.gov |

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Anticancer | Showed equipotent activity to 5-fluorouracil (B62378) against colon cancer cell lines. | researchgate.net |

| 3-Substituted 5-amino 1,2,4-oxadiazoles | Antimicrobial | Found to be potent antimicrobial agents against various bacteria and fungi. | nih.gov |

Application in Electron-Transporting and Hole-Blocking Materials

Beyond their biological applications, oxadiazole derivatives have emerged as crucial components in the field of material science, particularly in the development of organic electronics. Due to the electron-deficient nature of the oxadiazole ring, these compounds are extensively used as electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comrsc.orgacs.org This property stems from the ability of the oxadiazole core to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates efficient electron injection from the cathode and transport to the emissive layer. mdpi.com

Materials based on oxadiazole scaffolds are valued for their high photoluminescence quantum yields and excellent thermal and chemical stability. rsc.org The incorporation of an oxadiazole-based layer can dramatically enhance device performance. For example, bilayer OLEDs utilizing the 1,3,4-oxadiazole derivative PBD as an electron transport layer were found to be 10,000 times more efficient than their single-layer counterparts. acs.org

The specific isomer and molecular geometry of the oxadiazole derivative play a critical role in its material properties. Studies on different geometrical isomers of oxadiazole-pyridine hybrids demonstrated varying electron-injection capabilities in LEDs. rsc.org Furthermore, the strategic combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole rings has been explored for the creation of high-performance energetic materials, showcasing the versatility of this heterocyclic family in advanced material applications. bohrium.comresearchgate.netbit.edu.cn

| Material Type | Isomer | Application | Key Property | Reference |

| Diaryl-1,3,4-oxadiazole derivatives | 1,3,4-Oxadiazole | OLEDs | Electron-transporting/hole-blocking | rsc.org |

| PBD | 1,3,4-Oxadiazole | OLEDs | Efficient electron transport | acs.org |

| Oxadiazole-Pyridine Hybrids | 1,3,4-Oxadiazole | OLEDs | Geometrical isomers show different electron-injectabilities. | rsc.org |

| Linked 1,2,4-/1,2,5-Oxadiazoles | 1,2,4- & 1,2,5-Oxadiazole | Energetic Materials | High density and superior detonation performance | researchgate.netbit.edu.cn |

Design Principles for Scaffold Modification and Library Synthesis

The successful application of the 1,2,4-oxadiazole scaffold hinges on robust and flexible synthetic methodologies that allow for systematic modification and the creation of diverse compound libraries. The most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles are the cyclization of O-acylamidoximes (derived from amidoximes and carboxylic acids) or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.govnih.gov

Modern synthetic advancements have led to efficient one-pot procedures for preparing 1,2,4-oxadiazoles at room temperature, which are highly amenable to library synthesis for high-throughput screening. nih.govmdpi.com For specialized applications like DNA-Encoded Chemical Libraries (DECLs), multistep protocols have been developed that allow for the synthesis of diverse 1,2,4-oxadiazoles on DNA conjugates, starting from aryl nitriles. nih.gov This approach enables the exploration of vast chemical space to identify binders for biological targets.

The design of new 1,2,4-oxadiazole derivatives is increasingly guided by computational methods. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are powerful tools for predicting the biological activity of novel compounds and understanding their interactions with target proteins. researchgate.netrsc.orgmdpi.com These computational insights allow for a more rational design of substituents at the C3 and C5 positions to optimize desired properties, whether for biological efficacy or material performance. The core design principle involves modulating the steric and electronic characteristics of the molecule to fine-tune its function. chim.itfrontiersin.org

| Design/Synthesis Principle | Methodology | Application | Outcome | Reference |

| Library Synthesis | One-pot synthesis from amidoximes and carboxylic acid derivatives | Drug Discovery | Efficient creation of diverse compound libraries | nih.govmdpi.com |

| DNA-Encoded Library Synthesis | Multistep synthesis on DNA-conjugated aryl nitriles | Drug Discovery | Generation of large libraries for screening | nih.gov |

| Rational Design | 3D QSAR Studies | Anticancer Drug Design | Design of new molecules with predicted high activity | researchgate.net |

| Target Interaction Analysis | Molecular Docking | Anti-Alzheimer's Agents | Understanding binding modes to guide optimization | rsc.org |

Future Research Directions and Unexplored Avenues for 3 4 Methylbenzyl 1,2,4 Oxadiazol 5 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles has traditionally relied on methods such as the acylation of amidoximes followed by cyclodehydration. nih.gov However, the future of synthesizing 3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine and its analogs lies in the development of more efficient, sustainable, and environmentally benign methodologies.

Key areas for future investigation include:

Catalysis: The exploration of novel catalysts, such as graphene oxide, could offer metal-free and milder reaction conditions, enhancing the sustainability of the synthesis. nih.gov Research into enzyme-catalyzed or biocatalytic routes could also provide highly selective and green alternatives.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for 1,2,4-oxadiazole (B8745197) synthesis. acs.org A systematic study to optimize microwave-assisted protocols for the synthesis of this compound would be a valuable endeavor. acs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. acs.org Developing a continuous flow synthesis for this compound would be a significant step towards its potential large-scale production. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis |

|---|---|

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost |

| Graphene Oxide Catalysis | Metal-free, milder conditions, sustainability nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields acs.org |

| Flow Chemistry | Enhanced safety, scalability, precise control acs.org |

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. mdpi.com For this compound, computational studies can provide invaluable insights.

Future computational research should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can help in understanding its stability and potential reaction pathways.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a receptor or enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual derivatives and calculating various molecular descriptors, 3D-QSAR models can be developed to predict the biological activity of novel analogs. researchgate.net This would enable the rational design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in a biological environment, helping to understand its conformational flexibility and interactions with solvent and biological macromolecules. mdpi.com

Exploration of Mechanistic Insights into Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing novel synthetic routes.

Unexplored avenues for mechanistic studies include:

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms during the reaction, providing definitive evidence for proposed mechanisms.

In Situ Spectroscopic Monitoring: Techniques such as in situ NMR and IR spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Computational Mechanistic Studies: High-level computational methods can be used to map the potential energy surface of the reaction, identifying transition states and intermediates, and providing a detailed understanding of the reaction mechanism at a molecular level.

Strategic Derivatization for Enhanced Scaffold Utility

The this compound scaffold possesses several sites that are amenable to chemical modification, offering the potential to create a diverse library of derivatives with a wide range of physicochemical properties and biological activities.

Future derivatization strategies should explore:

Modification of the Amine Group: The 5-amino group can be acylated, alkylated, or incorporated into other functional groups to modulate the molecule's polarity, hydrogen bonding capacity, and biological target interactions.

Substitution on the Benzyl (B1604629) Ring: The 4-methyl group on the benzyl ring can be replaced with other substituents, such as halogens, nitro groups, or methoxy (B1213986) groups, to investigate the effect of electronic and steric factors on activity.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself can be considered a bioisostere of amide or ester functionalities. nih.gov Further exploration of replacing other functional groups within a known active molecule with this scaffold could lead to new therapeutic agents.

Table 2: Potential Derivatization Sites and Their Effects

| Derivatization Site | Potential Modifications | Predicted Impact on Properties |

|---|---|---|

| 5-Amino Group | Acylation, Alkylation, Sulfonylation | Modulate solubility, H-bonding, target binding |

| 4-Position of Benzyl Ring | Halogenation, Nitration, Methoxy addition | Alter electronic properties, metabolic stability |

| Benzyl Methylene (B1212753) Bridge | Introduction of rigidity, conformational constraint | Influence binding orientation |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in various fields of science and technology.

Q & A

Q. Basic Research Focus

- -NMR : The methylbenzyl group shows a singlet for the methyl protons (δ 2.3 ppm) and distinct splitting patterns for aromatic protons (δ 7.2–7.4 ppm). Isomers with alternative substitution patterns exhibit downfield shifts for adjacent protons .

- IR Spectroscopy : The oxadiazole ring’s C=N stretch appears at 1600–1650 cm, while amine N-H stretches are observed at 3300–3400 cm .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of CHCHCH or NH groups) differentiate regioisomers .

How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Q. Advanced Research Focus

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require post-reaction purification to remove residues .

- Catalysts : Copper(I) iodide or Pd(PPh) improves coupling reactions, reducing side-product formation by 15–20% .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) during cyclocondensation minimizes thermal decomposition .

Data-Driven Example : A 72% yield was achieved using DMF at 90°C with 5 mol% CuI, compared to 55% yield in ethanol .

What strategies are employed to analyze the compound’s interaction with biological targets, such as enzymes or receptors?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, the oxadiazole ring may form hydrogen bonds with catalytic residues (e.g., Thr145 in kinase targets) .

- In Vitro Assays : Competitive binding studies (IC values) using fluorescence polarization or SPR quantify affinity. Structural analogs with electron-withdrawing groups (e.g., -Cl) show 3–5× higher potency .

- MD Simulations : 100-ns trajectories assess stability of ligand-target complexes, identifying key interactions (e.g., hydrophobic packing with methylbenzyl) .

How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological studies?

Q. Advanced Research Focus

- pH Stability : Degradation studies (HPLC monitoring) reveal rapid hydrolysis in acidic conditions (t < 2 hrs at pH 2) but stability at pH 7.4 (t > 48 hrs) .

- Thermal Stability : DSC/TGA shows decomposition above 200°C, making it suitable for high-temperature reactions but requiring cold storage (4°C) for long-term biological use .

What computational methods are used to predict the compound’s electronic properties and reactivity?

Q. Basic Research Focus

- DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV) predict nucleophilic/electrophilic sites. The oxadiazole ring’s electron-deficient nature facilitates electrophilic substitution at the 5-position .

- NBO Analysis : Delocalization of lone pairs from the amine group into the oxadiazole ring stabilizes the structure by 15–20 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.